Ethanone, 1-[2-[(trimethylsilyl)oxy]-1-cyclohexen-1-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[2-[(trimethylsilyl)oxy]-1-cyclohexen-1-yl]- is a chemical compound with a unique structure that includes a trimethylsilyl group attached to a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-[(trimethylsilyl)oxy]-1-cyclohexen-1-yl]- typically involves the reaction of cyclohexenone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a silyl enol ether intermediate, which is then converted to the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[2-[(trimethylsilyl)oxy]-1-cyclohexen-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethanone, 1-[2-[(trimethylsilyl)oxy]-1-cyclohexen-1-yl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethanone, 1-[2-[(trimethylsilyl)oxy]-1-cyclohexen-1-yl]- involves its reactivity as a silyl enol ether. The trimethylsilyl group provides stability to the enol form, facilitating various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in a range of organic reactions .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(trimethylsiloxy)ethane: Another silyl ether with similar reactivity but different structural features.
2-(Trimethylsilyl)ethanol: A compound with a trimethylsilyl group attached to an ethanol molecule, used in protecting group chemistry
Uniqueness
Ethanone, 1-[2-[(trimethylsilyl)oxy]-1-cyclohexen-1-yl]- is unique due to its cyclohexenone core and the presence of the trimethylsilyl group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications.
Properties
CAS No. |
62269-46-9 |
---|---|
Molecular Formula |
C11H20O2Si |
Molecular Weight |
212.36 g/mol |
IUPAC Name |
1-(2-trimethylsilyloxycyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C11H20O2Si/c1-9(12)10-7-5-6-8-11(10)13-14(2,3)4/h5-8H2,1-4H3 |
InChI Key |
GKKQMIKUGXJPAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(CCCC1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.